methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Scientific Research Applications
Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluridone: 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone.
Trifluoromethylated Pyrroles: Compounds with similar trifluoromethyl groups attached to pyrrole rings.
Uniqueness
Methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14F3NO2 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
methyl 2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H14F3NO2/c1-9-13(14(20)21-2)11(8-19-9)6-10-4-3-5-12(7-10)15(16,17)18/h3-5,7-8,19H,6H2,1-2H3 |
InChI Key |
SKOYCAKDFBPXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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